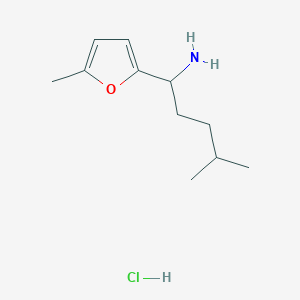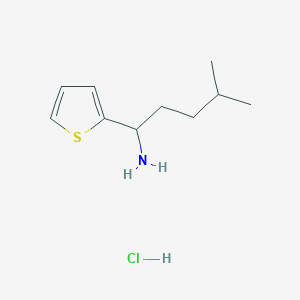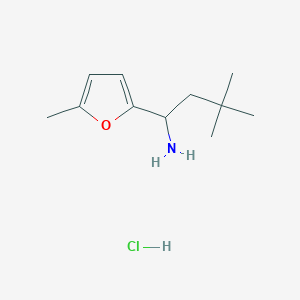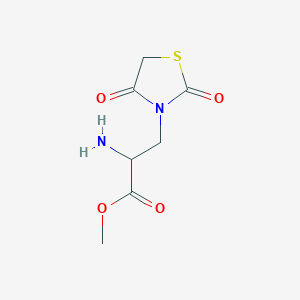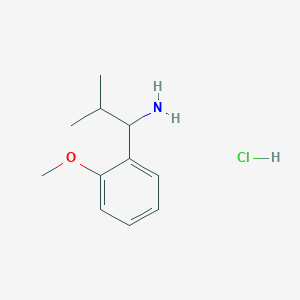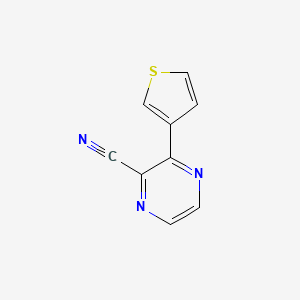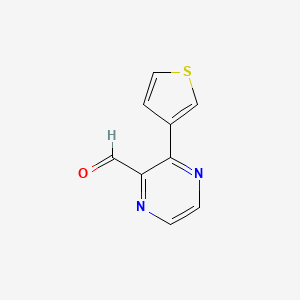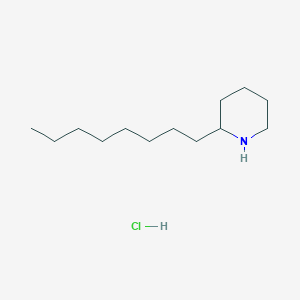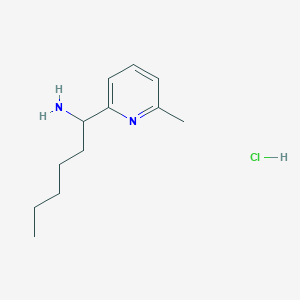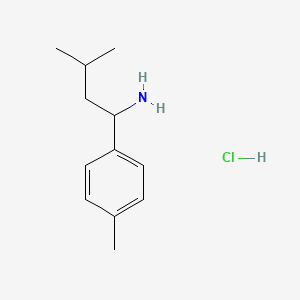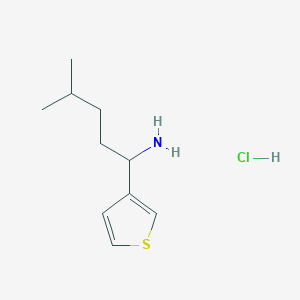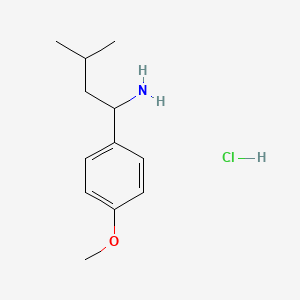![molecular formula C11H10ClN3O B1433028 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1384428-67-4](/img/structure/B1433028.png)
2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Übersicht
Beschreibung
2-Chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (CMPT) is an organic compound that has a wide range of applications in the scientific research field. This compound has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques and Yields : Research on triazole derivatives, including those structurally similar to 2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one, involves various synthesis methods. For instance, a triazole derivative was synthesized using hydroxylamine hydrochloride in dry ethanol, achieving an 86% yield (Abdel-Wahab et al., 2023). Another derivative was synthesized through a reaction with 2-naphthaldehyde in ethanolic sodium hydroxide, with a 92% yield (Kariuki et al., 2022).
Structural Characterization : Various techniques like nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction are employed for confirming the structures of these derivatives. One study reported the characterization of ethyl 2-triazolyl-2-oxoacetate derivatives, analyzing interactions like O⋯π-hole tetrel bonding (Ahmed et al., 2020).
Potential Applications
Anti-Microbial and Anti-Oxidant Properties : Some triazole derivatives are synthesized specifically for their potential anti-microbial, anti-oxidant, and anti-cancer activities. These compounds are often characterized by various spectroscopic methods and tested for their biological activities (Bhat et al., 2016).
Agricultural Applications : The synthesis of specific triazole derivatives is aimed at agricultural applications, like fungicides. The optimized synthesis conditions for these compounds facilitate their potential industrial application due to high yields and easy preparation (Ji et al., 2017).
Pharmaceutical Research : The structural characteristics of triazole derivatives are studied for their potential pharmacological effects. Research in this area often involves exploring the efficacy of these compounds in inhibiting various biological processes or pathogens, as shown in a study targeting COVID-19 main protease (Rashdan et al., 2021).
Material Science Applications : The structural properties of these compounds are also of interest in material science. For instance, their crystal structures can offer insights into molecular interactions and properties relevant to material design (Gonzaga et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-1-[1-(3-methylphenyl)triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-8-3-2-4-9(5-8)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUINUERLBAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



